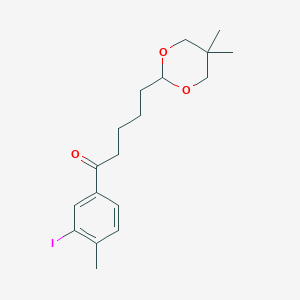

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylvalerophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylvalerophenone” is a complex organic molecule. It likely contains a 1,3-dioxane ring, which is a common motif in organic chemistry and is present in various pharmaceuticals .

Physical and Chemical Properties Analysis

Again, without specific data, we can only make general predictions. Compounds with similar structures tend to be solid at room temperature, and their solubility would depend on the specific functional groups present .

Applications De Recherche Scientifique

1. Use in Plastic Solar Cells

One significant application of a related compound, oligophenylenevinylenes synthesized using monomers including a similar dioxan structure, is in the field of plastic solar cells. These oligomers have been tested as active materials in photovoltaic cells, showing conversion efficiencies in the range of 0.5-1% in blends with the soluble C(60) derivative PCBM (Jørgensen & Krebs, 2005).

2. Synthesis of Meldrum’s Acid Derivatives

Another application involves the reaction of 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine, a compound structurally similar to the chemical , with pyridine and aqueous potassium carbonate. This reaction leads to the formation of pyridinium ylides, which are important in the synthesis of Meldrum’s acid derivatives (Kuhn, Al-Sheikh, & Steimann, 2003).

3. Potential as Anti-Inflammatory Agents

Compounds with a dioxane structure have been synthesized and tested for their anti-inflammatory properties. In particular, N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids showed significant anti-inflammatory activities in a xylene-induced ear edema model in mice (Li et al., 2008).

4. Progesterone Receptor Modulators

Research has been conducted on derivatives of 3,3-dialkyl-5-aryloxindole, structurally related to the compound , which are used as progesterone receptor modulators. These compounds have applications in female healthcare, including contraception and treatment of certain breast cancers (Fensome et al., 2008).

Propriétés

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25IO3/c1-13-8-9-14(10-15(13)19)16(20)6-4-5-7-17-21-11-18(2,3)12-22-17/h8-10,17H,4-7,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINSFWVMFRFIOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646069 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-17-0 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

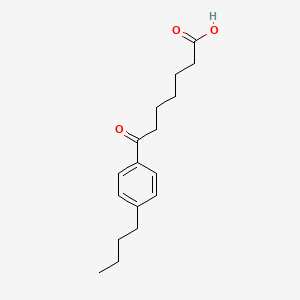

![8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1360716.png)

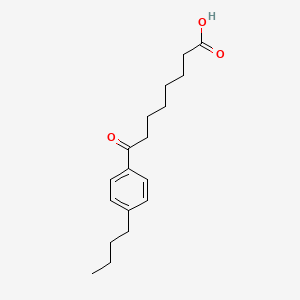

![4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360717.png)

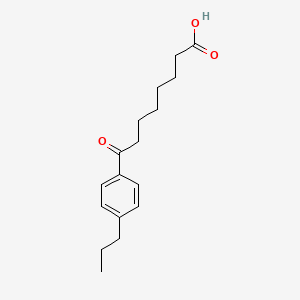

![5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1360718.png)

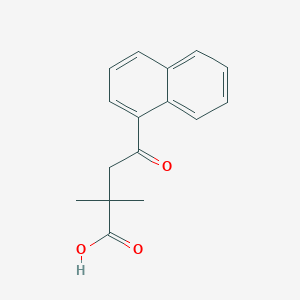

![6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1360719.png)